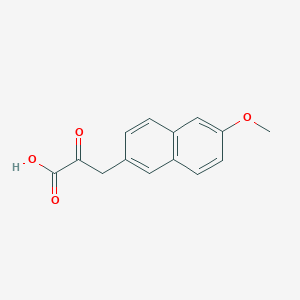
Ethyl 2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound that features a triazole ring, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoate with methylamine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the triazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major product depends on the nucleophile used but often results in a substituted triazole derivative.
Applications De Recherche Scientifique
Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Mécanisme D'action
The mechanism of action of Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound can interfere with the synthesis of nucleic acids, leading to its potential use as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate
- 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
- (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
Uniqueness
Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H14N4O2 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
ethyl 2-(methylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C8H14N4O2/c1-3-14-8(13)7(9-2)4-12-6-10-5-11-12/h5-7,9H,3-4H2,1-2H3 |
Clé InChI |
PBWDRSPQFNACAF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CN1C=NC=N1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)

![1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13533976.png)
![tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)








